molecular formula C20H23ClN4O2 B3488284 2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE

2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE

Cat. No.: B3488284
M. Wt: 386.9 g/mol
InChI Key: LANOXLAHQVSORQ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(1Z)-2-[4-(diethylamino)phenyl]-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide is a complex organic compound with a unique structure that includes a chloro group, a diethylamino group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1Z)-2-[4-(diethylamino)phenyl]-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diethylamino phenyl derivative, followed by the introduction of the hydrazinecarbonyl group and finally the chloro group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1Z)-2-[4-(diethylamino)phenyl]-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazinecarbonyl group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-Chloro-N-[(1Z)-2-[4-(diethylamino)phenyl]-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1Z)-2-[4-(diethylamino)phenyl]-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(1Z)-2-[4-(diethylamino)phenyl]-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(Z)-1-[4-(diethylamino)phenyl]-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-3-25(4-2)15-11-9-14(10-12-15)13-18(20(27)24-22)23-19(26)16-7-5-6-8-17(16)21/h5-13H,3-4,22H2,1-2H3,(H,23,26)(H,24,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANOXLAHQVSORQ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE
Reactant of Route 4
2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE
Reactant of Route 6
2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.